molecular formula C11H14ClN B174368 (1-(3-Chlorophenyl)cyclobutyl)methanamine CAS No. 115816-34-7

(1-(3-Chlorophenyl)cyclobutyl)methanamine

Cat. No.: B174368
CAS No.: 115816-34-7
M. Wt: 195.69 g/mol
InChI Key: BPNBKCHIRNFOFV-UHFFFAOYSA-N
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Description

(1-(3-Chlorophenyl)cyclobutyl)methanamine: is an organic compound with the molecular formula C11H14ClN It is a cyclobutyl derivative with a chlorophenyl group attached to the cyclobutane ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorophenyl)cyclobutyl)methanamine typically involves the reaction of 3-chlorophenylcyclobutanone with ammonia or an amine source under reducing conditions. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction of the ketone to the corresponding amine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-(3-Chlorophenyl)cyclobutyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (1-(3-Chlorophenyl)cyclobutyl)methanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions .

Biology and Medicine: Research into the biological activity of this compound is ongoing.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to the final products .

Mechanism of Action

The mechanism of action of (1-(3-Chlorophenyl)cyclobutyl)methanamine is not well-documented. as an amine, it may interact with biological targets such as enzymes or receptors through hydrogen bonding or ionic interactions. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (1-(3-Chlorophenyl)cyclobutyl)methanamine is unique due to the presence of the cyclobutyl ring, which imparts different steric and electronic properties compared to cyclopropyl or other cyclic derivatives. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

[1-(3-chlorophenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNBKCHIRNFOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575724
Record name 1-[1-(3-Chlorophenyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115816-34-7
Record name 1-[1-(3-Chlorophenyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(1-(3-Chlorophenyl)cyclobutyl)methylamine is prepared from (3-chlorophenyl)acetonitrile (3.79 g, 25 mmol) and 1,3-dibromopropane (7.57 g, 375 mmol) as described in Example 1 in 60% overall yield.
Quantity
3.79 g
Type
reactant
Reaction Step One
Quantity
7.57 g
Type
reactant
Reaction Step One

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